molecular formula C14H11N3O2 B8439952 N-(4-amino-o-tolyl)-pyridine-2,3-dicarboximide

N-(4-amino-o-tolyl)-pyridine-2,3-dicarboximide

Cat. No. B8439952
M. Wt: 253.26 g/mol
InChI Key: YZISCJMABKVLMM-UHFFFAOYSA-N
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Patent
US03941883

Procedure details

The mixture of 2.83 g of N-(4-nitro-o-tolyl)-pyridine-2,3-dicarboximide, 200 ml of ethyl acetate and 1.6 g of prewashed Raney nickel is hydrogenated at 3.1 atm. and room temperature until the hydrogen uptake ceases. It is filtered, evaporated, the residue taken up in chloroform, the solution treated with charcoal, filtered, evaporated and the residue recrystallized from methanol, to yield the N-(4-amino-o-tolyl)-pyridine-2,3-dicarboximide of the formula ##SPC6##
Name
N-(4-nitro-o-tolyl)-pyridine-2,3-dicarboximide
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:20](=[O:21])[C:19]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[C:12]2=[O:13])[CH:5]=1)([O-])=O.[H][H]>[Ni].C(OCC)(=O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:20](=[O:21])[C:19]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[C:12]2=[O:13])[CH:5]=1

Inputs

Step One
Name
N-(4-nitro-o-tolyl)-pyridine-2,3-dicarboximide
Quantity
2.83 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C)N1C(=O)C2=NC=CC=C2C1=O
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
the solution treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C)N1C(=O)C2=NC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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